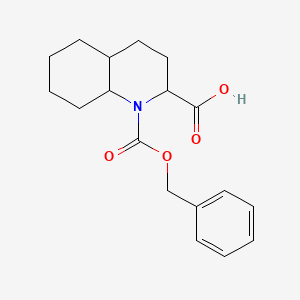
2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one: is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.22 g/mol This compound is characterized by the presence of two fluorine atoms and a naphthalene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one typically involves the reaction of 4-methylnaphthalene with a fluorinating agent. One common method is the reaction of 4-methylnaphthalene with difluoromethyl ketone under specific conditions to introduce the difluoro group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is used as a building block in organic synthesis.
Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced activity or stability.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The naphthalene ring provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluoro-1-(1-methylnaphthalen-2-yl)ethanone
- 2,2-Difluoro-1-(1-isopropyl-1H-imidazol-2-yl)ethan-1-one
Comparison: Compared to similar compounds, 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is unique due to the specific position of the methyl group on the naphthalene ring. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior. The presence of the difluoro group also imparts distinct properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H10F2O |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H10F2O/c1-8-6-7-11(12(16)13(14)15)10-5-3-2-4-9(8)10/h2-7,13H,1H3 |
InChI-Schlüssel |
RDWIJUNMHCZQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


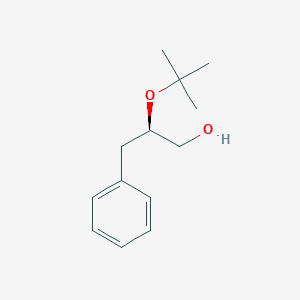
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
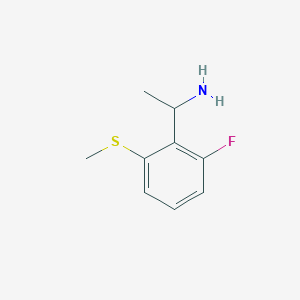

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
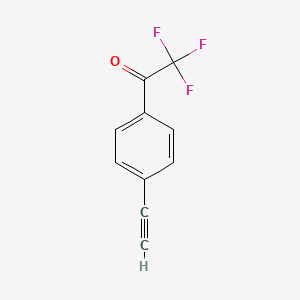
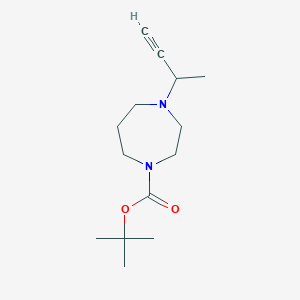

![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)
![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
